3-propyl-1,3-benzoxazole-2(3H)-thione
Overview
Description
3-Propyl-1,3-benzoxazole-2(3H)-thione is a heterocyclic organic compound belonging to the benzoxazole family Benzoxazoles are characterized by a fused benzene and oxazole ring, and this particular compound features a propyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under specific conditions. One common method is the reaction of 3-propyl-2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-1,3-benzoxazole-2(3H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-propyl-1,3-benzoxazole-2(3H)-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
2-aminobenzoxazole
2-methylbenzoxazole
2-chlorobenzoxazole
2-ethylbenzoxazole
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Properties
IUPAC Name |
3-propyl-1,3-benzoxazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-2-7-11-8-5-3-4-6-9(8)12-10(11)13/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVOYOJEBKCAMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303126 | |
Record name | 3-Propyl-2(3H)-benzoxazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32602-80-5 | |
Record name | 3-Propyl-2(3H)-benzoxazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32602-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propyl-2(3H)-benzoxazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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